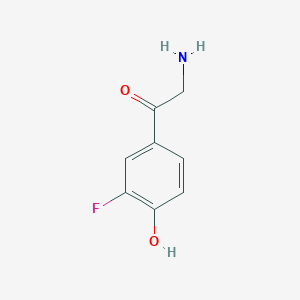
2-Amino-1-(3-fluoro-4-hydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(3-fluoro-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H8FNO2 It is a derivative of ethanone, featuring an amino group at the second position and a fluoro-hydroxyphenyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-fluoro-4-hydroxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with nitromethane under basic conditions to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(3-fluoro-4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Amino-1-(3-fluoro-4-hydroxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(3-fluoro-4-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Amino-4-hydroxyphenyl)ethanone
- 1-(4-Amino-2-hydroxyphenyl)ethanone
- 2-Amino-1-(4-hydroxyphenyl)ethanone
Uniqueness
2-Amino-1-(3-fluoro-4-hydroxyphenyl)ethanone is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H8FNO2 |
|---|---|
Peso molecular |
169.15 g/mol |
Nombre IUPAC |
2-amino-1-(3-fluoro-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H8FNO2/c9-6-3-5(8(12)4-10)1-2-7(6)11/h1-3,11H,4,10H2 |
Clave InChI |
SAIFZVSQZMIGBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)CN)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13586112.png)
![2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13586113.png)
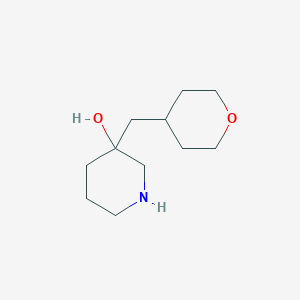

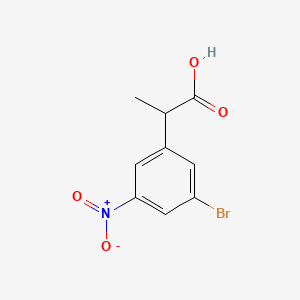


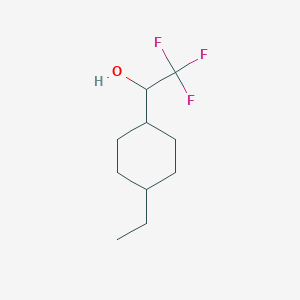

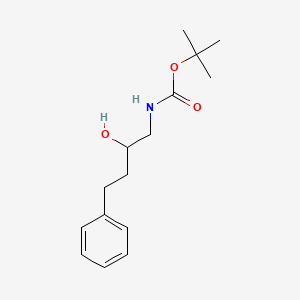
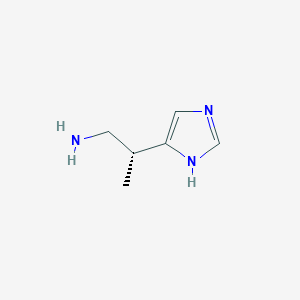
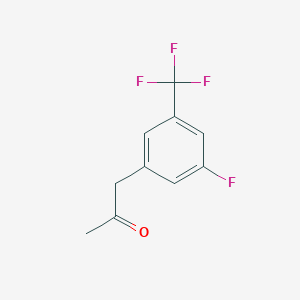
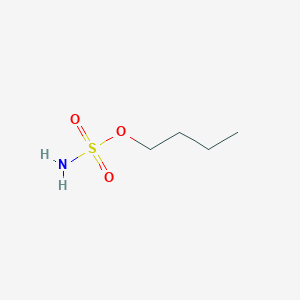
![(2R)-2-[(5-{[(5-chloro-2-methylpyridin-3-yl)amino]methyl}thiophen-2-yl)formamido]-3-cyclopentyl-N-cyclopropylpropanamide](/img/structure/B13586209.png)
